molecular formula C14H16N4O4S B4902555 5-(3,4-DIMETHOXYBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE

5-(3,4-DIMETHOXYBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B4902555
M. Wt: 336.37 g/mol
InChI Key: YOEYAHAJBNRCQL-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a dimethoxybenzamido group and a methylamino group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxybenzamido Group: This step involves the acylation of the thiazole ring with 3,4-dimethoxybenzoic acid or its derivatives.

    Addition of the Methylamino Group: This can be done through nucleophilic substitution reactions using methylamine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are typical.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced amides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The dimethoxybenzamido group may enhance binding affinity, while the thiazole ring can interact with active sites. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxybenzamido)-2-aminothiazole
  • 5-(3,4-Dimethoxybenzamido)-2-methylthiazole
  • 5-(3,4-Dimethoxybenzamido)-2-ethylthiazole

Uniqueness

5-(3,4-DIMETHOXYBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives. The presence of both the dimethoxybenzamido and methylamino groups can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-[(3,4-dimethoxybenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-16-14-17-10(11(15)19)13(23-14)18-12(20)7-4-5-8(21-2)9(6-7)22-3/h4-6H,1-3H3,(H2,15,19)(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEYAHAJBNRCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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